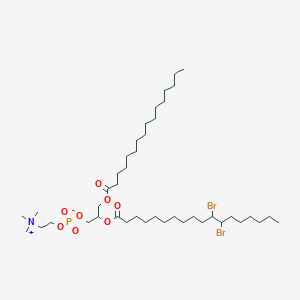
1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid compound. It consists of a glycerol backbone esterified with palmitic acid at the sn-1 position and 11,12-dibromostearic acid at the sn-2 position, with a phosphocholine head group at the sn-3 position. This compound is often used in biochemical and biophysical research due to its unique properties, including its brominated fatty acid chains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with palmitic acid and 11,12-dibromostearic acid. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process. The phosphocholine head group is then introduced through a phosphorylation reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated synthesis equipment and stringent quality control measures would be essential to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The brominated fatty acid chains can be oxidized under specific conditions.
Reduction: The bromine atoms can be reduced to form different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of brominated fatty acid oxides, while reduction can yield debrominated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine has several scientific research applications:
Chemistry: Used in studies of lipid bilayer dynamics and membrane protein interactions.
Biology: Employed in experiments involving phospholipid vesicles and liposome formation.
Medicine: Investigated for its potential role in drug delivery systems and as a model compound for studying lipid metabolism.
Industry: Utilized in the development of specialized lipid-based products and formulations
Wirkmechanismus
The mechanism of action of 1-palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it can influence membrane properties and protein interactions. The brominated fatty acid chains can affect the fluidity and permeability of the membrane, while the phosphocholine head group interacts with other membrane components. These interactions can modulate the activity of membrane-bound proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine: Similar structure but lacks bromination.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains an unsaturated fatty acid chain instead of a brominated one.
1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine: Different fatty acid composition
Uniqueness
1-Palmitoyl-2-(11,12-dibromo)stearoyl-sn-glycero-3-phosphocholine is unique due to its brominated fatty acid chains, which confer distinct chemical and physical properties. These properties make it valuable for specific research applications, particularly those involving membrane dynamics and protein-lipid interactions .
Eigenschaften
IUPAC Name |
[2-(11,12-dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82Br2NO8P/c1-6-8-10-12-13-14-15-16-17-18-21-24-28-32-41(46)50-36-38(37-52-54(48,49)51-35-34-45(3,4)5)53-42(47)33-29-25-22-19-20-23-27-31-40(44)39(43)30-26-11-9-7-2/h38-40H,6-37H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQPFPFIGLVSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC(C(CCCCCC)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82Br2NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
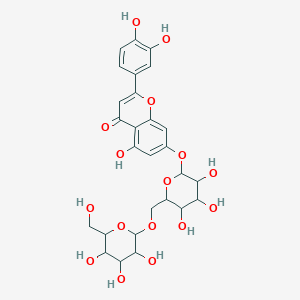
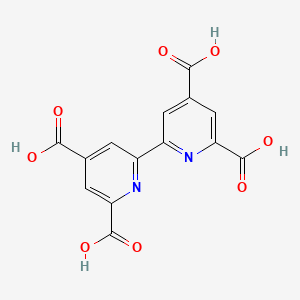
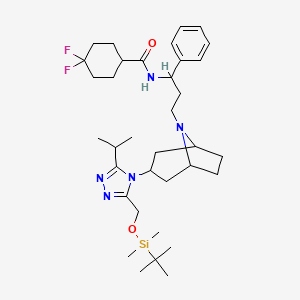

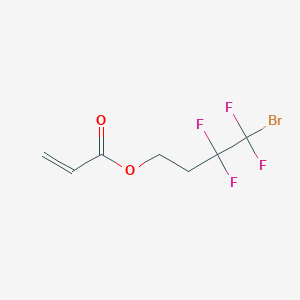
![(R)-N-[(S)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B15091865.png)
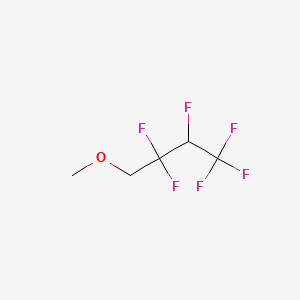

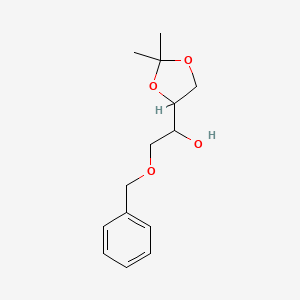
![(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B15091885.png)
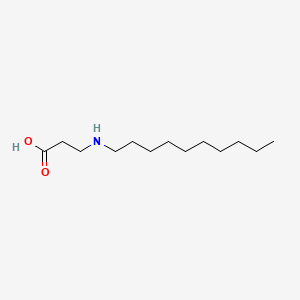
![5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)


